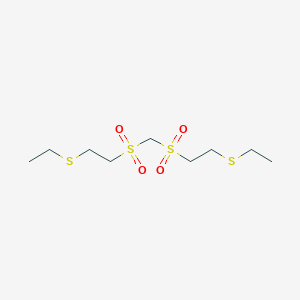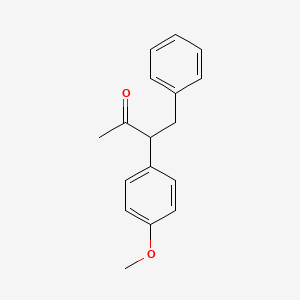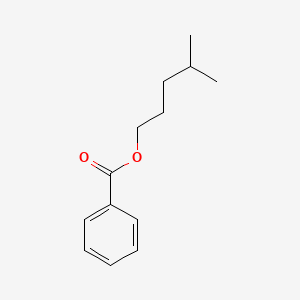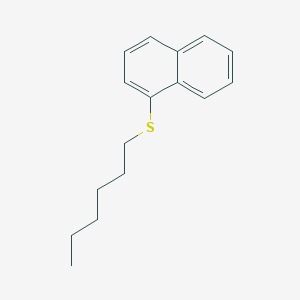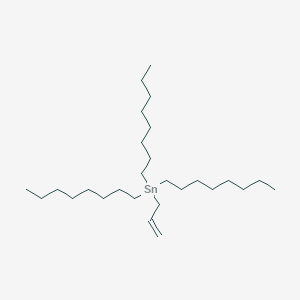
Trioctyl(prop-2-EN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioctyl(prop-2-EN-1-YL)stannane: is an organotin compound with the chemical formula C24H50Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trioctyl(prop-2-EN-1-YL)stannane can be synthesized through the reaction of allyl chloride with trioctyltin hydride in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Trioctyl(prop-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It participates in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Trioctyl(prop-2-EN-1-YL)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a method for forming carbon-carbon bonds .
Biology and Medicine: In biological research, organotin compounds like this compound are studied for their potential use as antifungal and antibacterial agents. They are also investigated for their role in inhibiting certain enzymes .
Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of other organotin compounds that have applications in various fields .
Wirkmechanismus
The mechanism by which Trioctyl(prop-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom facilitates the formation of carbon-tin bonds, which can then be used to form carbon-carbon bonds through coupling reactions. In biological systems, the tin atom can interact with enzymes and other proteins, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
- Tributyl(prop-2-EN-1-YL)stannane
- Triphenyl(prop-2-EN-1-YL)stannane
- Trioctyl(prop-1-EN-1-YL)stannane
Uniqueness: Trioctyl(prop-2-EN-1-YL)stannane is unique due to its specific structure, which includes three octyl groups and an allyl group bonded to tin. This structure imparts specific reactivity and properties that make it suitable for certain applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
2319-37-1 |
|---|---|
Molekularformel |
C27H56Sn |
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
trioctyl(prop-2-enyl)stannane |
InChI |
InChI=1S/3C8H17.C3H5.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;3H,1-2H2; |
InChI-Schlüssel |
ISXDHNDSMUGOFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


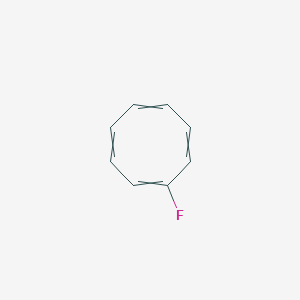

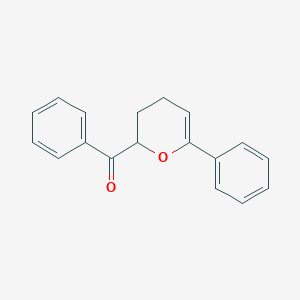
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
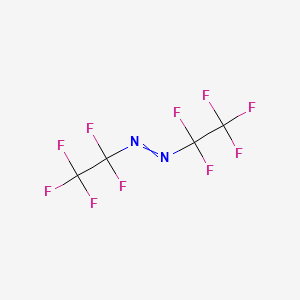
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
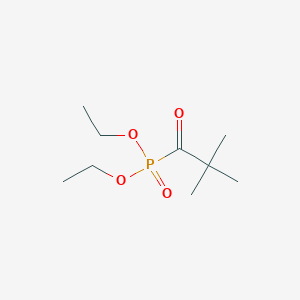
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

